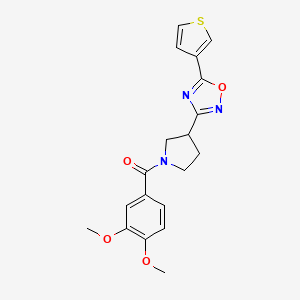
(3,4-Dimethoxyphenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimethoxyphenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,4-Dimethoxyphenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which incorporates a 3,4-dimethoxyphenyl moiety linked to a pyrrolidine ring and a 1,2,4-oxadiazole unit. The presence of these functional groups is believed to contribute to its biological activity.
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values and % inhibition observed in different studies:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast Cancer) | 0.78 | 90.47 |
| MDA-MB-468 (Breast) | 0.85 | 84.83 |
| SR (Leukemia) | 0.96 | 81.58 |
| SK-MEL-5 (Melanoma) | 0.75 | 84.32 |
These results indicate that the compound exhibits potent activity against breast cancer and melanoma cell lines, suggesting its potential as an anticancer agent .
The mechanism underlying the antiproliferative effects of this compound appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Key Signaling Pathways : It inhibits critical pathways such as EGFR and Src kinases, which are often overactive in cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Study 1: Anticancer Activity Assessment
A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, the compound exhibited superior activity compared to established chemotherapeutics like sorafenib, with IC50 values indicating high potency across multiple cancer types .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound with various target proteins involved in cancer progression. The results suggest a strong interaction with EGFR and Src kinases, further supporting its role as a targeted therapeutic agent .
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-15-4-3-12(9-16(15)25-2)19(23)22-7-5-13(10-22)17-20-18(26-21-17)14-6-8-27-11-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPZYPHUEPNEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













